molecular formula C19H20FNO3S2 B2608394 (1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(1-(4-fluorophenyl)cyclopropyl)methanone CAS No. 2034308-00-2

(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(1-(4-fluorophenyl)cyclopropyl)methanone

Cat. No.: B2608394
CAS No.: 2034308-00-2
M. Wt: 393.49
InChI Key: RRWHKXIIQRISAH-UHFFFAOYSA-N
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Description

(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(1-(4-fluorophenyl)cyclopropyl)methanone is a useful research compound. Its molecular formula is C19H20FNO3S2 and its molecular weight is 393.49. The purity is usually 95%.
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Scientific Research Applications

Thiophene-Based Compounds Applications

Thiophene derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, antioxidant, and antiviral properties. Their applications extend into material science, particularly in the development of polymeric thiophenes used in electronics like thin-film transistors, organic field-effect transistors, and solar cells (Nagaraju et al., 2018).

Cyclopropyl Methanone Derivatives in Drug Synthesis

Cyclopropyl methanone derivatives are pivotal in synthesizing various pharmaceutical agents. For example, they serve as key intermediates in producing histamine H3 receptor antagonists (Stark, 2000) and anti-mycobacterial agents, demonstrating significant activity against Mycobacterium tuberculosis (Dwivedi et al., 2005). These compounds have shown promise in addressing multidrug-resistant strains of tuberculosis, indicating their potential in therapeutic applications.

Fluorophenyl and Its Role in Medicinal Chemistry

The fluorophenyl group is often incorporated into molecules to enhance their pharmacological profile, including increased stability and bioavailability. Compounds containing fluorophenyl groups have been explored for their antitubercular (Bisht et al., 2010) and antitumor activities (Bhole & Bhusari, 2011). Their structural modifications can lead to compounds with potent biological activities, underscoring the significance of the fluorophenyl moiety in drug design and discovery.

Properties

IUPAC Name

(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)-[1-(4-fluorophenyl)cyclopropyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO3S2/c20-15-5-3-14(4-6-15)19(8-9-19)18(22)21-10-7-17(16-2-1-12-25-16)26(23,24)13-11-21/h1-6,12,17H,7-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRWHKXIIQRISAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)C3(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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